molecular formula C7H8O<br>C7H8O<br>CH3C6H4OH B1678582 p-Cresol CAS No. 106-44-5

p-Cresol

Cat. No.: B1678582
CAS No.: 106-44-5
M. Wt: 108.14 g/mol
InChI Key: IWDCLRJOBJJRNH-UHFFFAOYSA-N
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Description

p-Cresol, also known as 4-methylphenol, is an organic compound with the chemical formula CH₃C₆H₄OH. It is a colorless solid that is widely used as an intermediate in the production of other chemicals. This compound is a derivative of phenol and is an isomer of o-cresol and m-cresol . It is produced by bacterial fermentation of protein in the human large intestine and is excreted in feces and urine .

Synthetic Routes and Reaction Conditions:

    Sulfonation of Toluene: this compound is industrially prepared mainly by a two-step route beginning with the sulfonation of toluene.

      Reaction: CH₃C₆H₅ + H₂SO₄ → CH₃C₆H₄SO₃H + H₂O

      Hydrolysis: CH₃C₆H₄SO₃H + 2 NaOH → CH₃C₆H₄OH + Na₂SO₃ + H₂O

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: p-Hydroxybenzaldehyde, p-Hydroxybenzoic acid.

    Esterification: Various esters depending on the carboxylic acid used.

    Sulfonation: this compound sulfonic acid.

Mechanism of Action

Target of Action

p-Cresol primarily targets the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase in the organism Salmonella typhimurium . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for DNA synthesis and energy metabolism.

Mode of Action

When used as a bactericide or disinfectant, this compound is believed to cause physical damage to bacterial cell membranes . This damage disrupts the normal functioning of the cell, leading to its death .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to induce changes in the metabolism of the ammonia-oxidizing bacteria Nitrosomonas eutropha C91 . The presence of this compound resulted in the repressed expression of several key proteins related to N-metabolism, seemingly impairing energy production in N. eutropha C91 . The expression of proteins of the tca cycle and proteins related to xenobiotic degradation, including a this compound dehydrogenase, was found to be stimulated by the presence of this compound . This indicates that N. eutropha C91 is capable of degrading this compound and that it assimilates degradation intermediates into the TCA cycle .

Pharmacokinetics

All cresol isomers, including this compound, are absorbed across the respiratory and gastrointestinal tract and through the intact skin . Limited data indicate that cresols are widely distributed throughout the body after uptake . Cresols are mainly conjugated with glucuronic acid and inorganic sulfate and excreted as conjugates with the urine . At physiological pH, the conjugated metabolites are ionized to a greater extent than the parent compound, which reduces renal reabsorption and increases elimination with the urine . In addition to urinary excretion, cresols are excreted in the bile, but the most part undergoes enterohepatic circulation .

Result of Action

The primary result of this compound’s action is its bactericidal effect, which is achieved through the disruption of bacterial cell membranes . This leads to the death of the bacteria, making this compound effective as a disinfectant . In addition, this compound has been found to induce social behavior deficits in mice, which were associated with decreased activity of central dopamine neurons involved in the social reward circuit .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the microbial metabolite this compound induces autistic-like behaviors in mice by remodeling the gut microbiota . This suggests that the gut microbiota can influence the action of this compound, potentially affecting its efficacy and stability.

Safety and Hazards

Cresols are corrosive and high levels can cause skin burns and internal burns if ingested, in addition to liver and kidney damage, and possibly death . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, do not ingest, and do not breathe vapors/dust .

Future Directions

The outcomes of a study on the adsorption of p-cresol over activated carbon adsorbent may provide valuable insights for future directions to design activated carbon with improved performance towards cresol adsorption .

Biochemical Analysis

Biochemical Properties

p-Cresol plays a role in several biochemical reactions. It is primarily produced by the bacterial fermentation of tyrosine in the large intestine. During its passage through the colonic mucosa and liver, this compound undergoes detoxification through conjugation processes such as sulfation and glucuronidation . The enzymes involved in these processes include sulfotransferases and glucuronosyltransferases, which facilitate the conversion of this compound into p-cresyl sulfate and p-cresyl glucuronide, respectively . These conjugated forms are less toxic and more water-soluble, allowing for easier excretion.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound has been found to inhibit the activity of certain enzymes involved in cellular respiration, leading to reduced ATP production and increased oxidative stress . Additionally, this compound can induce apoptosis in certain cell types, further contributing to its toxic effects.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. This compound can bind to proteins and enzymes, inhibiting their activity and altering their function. For instance, this compound has been shown to inhibit the activity of this compound methylhydroxylase, an enzyme involved in its own metabolism . This inhibition can lead to the accumulation of this compound and its toxic effects. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways, leading to altered cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. Studies have shown that this compound can have long-term effects on cellular function, including persistent oxidative stress and chronic inflammation . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering temporal factors when studying this compound.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound may have minimal effects, but at higher doses, it can induce significant toxicity. Studies have shown that high doses of this compound can lead to liver and kidney damage, as well as systemic inflammation . Additionally, threshold effects have been observed, where certain dosages of this compound can trigger specific cellular responses, such as apoptosis or necrosis.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its detoxification and excretion. The main metabolic pathways include sulfation and glucuronidation, which convert this compound into p-cresyl sulfate and p-cresyl glucuronide, respectively . These conjugated forms are then excreted in the urine. The enzymes involved in these pathways include sulfotransferases and glucuronosyltransferases, which facilitate the conjugation reactions.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cells, this compound can interact with binding proteins, which can affect its localization and accumulation. For example, this compound can bind to albumin in the blood, which can influence its distribution and clearance.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its localization can be influenced by targeting signals and post-translational modifications, which direct it to specific organelles. For instance, this compound can accumulate in the mitochondria, where it can disrupt mitochondrial function and induce oxidative stress.

Comparison with Similar Compounds

p-Cresol is similar to other cresol isomers such as o-cresol and m-cresol, as well as phenol:

Uniqueness of this compound:

Properties

IUPAC Name

4-methylphenol
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InChI

InChI=1S/C7H8O/c1-6-2-4-7(8)5-3-6/h2-5,8H,1H3
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InChI Key

IWDCLRJOBJJRNH-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)O
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Molecular Formula

C7H8O, Array
Record name P-CRESOL
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Related CAS

27289-34-5, Array
Record name Phenol, 4-methyl-, homopolymer
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DSSTOX Substance ID

DTXSID7021869
Record name p-Cresol
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Molecular Weight

108.14 g/mol
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Physical Description

P-cresol is a colorless solid with a tar like odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid; Other Solid, Solid with a phenolic odor; mp = 35.5 deg C; [Merck Index] Colorless solid that darkens on exposure to light and air; [ICSC] Colorless, white, or pink solid; [NTP] Colorless crystals; [Sigma-Aldrich MSDS], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. TURNS DARK ON EXPOSURE TO AIR AND LIGHT., Colourless to pink crystals, tarry-smoky medicinal odour, Crystalline solid with a sweet, tarry odor. [Note: A liquid above 95 °F.]
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Boiling Point

395.2 °F at 760 mmHg (NTP, 1992), 201.9 °C, 201.80 to 202.00 °C. @ 760.00 mm Hg, 202 °C, 396 °F
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Flash Point

187 °F (NTP, 1992), 85 °C (185 °F) - closed cup, 187 °F (86 °C) (Closed cup), 86 °C c.c., 187 °F
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), In water, 2.15X10+4 mg/L at 25 °C, 2.5 g in 100 mL water at 50 °C; 5.0 g in 100 mL water at 100 °C. Soluble in aqueous alkali hydroxides. Souble in organic solvents., Miscible with ethanol, ether, acetone, benzene and carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 21.5 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.9 (moderate), slightly soluble in water, very soluble (in ethanol), 2%
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Density

1.034 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0185 at 40 °C/4 °C, Percent in saturated air at 25 °C: 0.0142; density of saturated air at 25 °C: 1.00039 (Air= 1), 1.02 g/cm³, 1.04
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Vapor Density

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.7 (Air = 1), Relative vapor density (air = 1): 1.00
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Vapor Pressure

0.04 mmHg at 68 °F ; 0.11 mmHg at 77 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 15, (77 °F): 0.11 mmHg
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Color/Form

Crystalline solid [Note: A liquid above 95 degees F]

CAS No.

106-44-5, 1319-77-3, 2876-02-0
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Melting Point

94.6 °F (NTP, 1992), 34.77 °C, 35.5 °C, 35 °C, 95 °F
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Synthesis routes and methods I

Procedure details

A 250-ml flask is charged with 50 mls of methylisopropyl ketone, 70 mls of toluene, 20 mls of water and 10 mls of 36% H2O2 (slowly added), 10 g of titanium silicalite. There are obtained 5.5 millimols of o-cresol (=13.7%), 3.2 millimol of m-cresol (=8.3%) and 31.2 millimol (=78%) of p-cresol, the yield relative to H2O2 being 41%.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step Two
Yield
13.7%
Yield
8.3%
Yield
78%

Synthesis routes and methods II

Procedure details

10 g of the same catalyst as in Example 16, previously treated with H3PO4 and fired at 550° C., are placed in a 500-ml reactor together with 75 mls of toluene, 50 mls of methylisobutyl ketone and 20 mls of water. There are added 10 mls of 35% H2O2. There are obtained 0.712 g of ortho-cresol (=14.5%), 0.53 g of meta-cresol (10.8%) and 3.7 g of para-cresol (=75%), with a yield relative to H2O2 of 45%.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
same catalyst
Quantity
10 g
Type
catalyst
Reaction Step Three
Yield
14.5%
Yield
10.8%
Yield
75%

Synthesis routes and methods III

Procedure details

A 500-ml flask is charged with 150 mls toluene, 100 mls methylisobutyl ketone, 40 mls of water and 20 g of titanium silicalite. To this slurry there are added 25 mls of 36% H2O2 while maintaining the temperature to 90° C. There are obtained 8.5 g of para cresol, 1.2 g of meta cresol, 1.9 g of ortho cresol, with a yield relative to H2O2 of 21%. 100 mls of such a solution are distilled and 4.2 g of cresols are obtained, with the following distribution of the isomers: 73.2% of para cresol, 10.34% of the meta isomer and 16.46% of the ortho isomer.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
catalyst
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Cresol is produced from alkaline melts of toluenesulfonates in four reaction steps. Toluene is first sulfonated by concentrated sulfuric acid, and the resultant sulfonic acid mixture is neutralized with sodium sulfite or sodium hydroxide solution and then fused with sodium hydroxide at approximately 300° C. An aqueous solution of the melt is then acidified with sulfur dioxide or sulfuric acid, which releases the cresols. Generally, a cresol mixture is produced comprising 6 to 12% o-cresol, 6 to 12% m-cresol and 80 to 85% p-cresol. The p-cresol can be separated off by means of fractional crystallization. However, this process has the disadvantage that large amounts of sodium sulfite are produced that must be disposed of.
[Compound]
Name
cresols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
6%
Yield
6%
Yield
80%

Synthesis routes and methods V

Procedure details

100 parts by weight of 4-methylphenol were melted at ~35° C. and stirred. To this were added 1.5 parts by weight of AlCl3 and 0.95 part by weight of diphenyl sulphide. 74.6 parts by weight of gaseous chlorine were introduced uniformly in the course of 6 h, initially at 30°-31° C., later at 22°-25° C. After a short further stirring phase at approximately 25° C., 146.2 parts by weight of crude product were obtained of the GC composition 0.03% of 4-methylphenol and 93.20% of 2-chloro-4-methylphenol. Work-up by distillation produced 127.8 parts by weight of pure distillate having a GC content of 0.03% of 4-methylphenol, 99.92% of 2-chloro-4-methylphenol and 0.05% of unknown.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
0.03%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
p-Cresol
Reactant of Route 2
p-Cresol
Reactant of Route 3
p-Cresol
Reactant of Route 4
p-Cresol
Reactant of Route 5
p-Cresol
Reactant of Route 6
p-Cresol
Customer
Q & A

Q1: How does para-cresol impact human health?

A1: para-cresol itself exhibits relatively low toxicity, but it is primarily metabolized into para-cresol sulfate in the liver []. para-cresol sulfate is considered a uremic toxin, accumulating in the blood of individuals with chronic kidney disease (CKD) due to impaired kidney function [, , ]. This accumulation has been linked to various adverse effects, including cardiovascular complications, increased mortality risk in hemodialysis patients, and negative impacts on endothelial and mononuclear cells [, , , , ].

Q2: What are the mechanisms behind para-cresol sulfate’s toxicity?

A2: para-cresol sulfate exerts toxic effects through various mechanisms. It induces oxidative stress, depletes glutathione, and can lead to necrosis in liver cells []. para-cresol sulfate can also bind to and activate the epidermal growth factor receptor (EGFR), leading to increased expression of matrix metalloproteinases and contributing to kidney tissue remodeling [].

Q3: Can dietary interventions mitigate para-cresol accumulation?

A3: Research suggests that dietary factors can influence para-cresol levels. Studies show that galacto-oligosaccharides (GOS) can suppress para-cresol production in the intestines of rats, potentially by altering the gut environment and reducing para-cresol absorption into the bloodstream [, ]. Adequate dietary fiber intake has also been associated with lower serum para-cresol levels in hemodialysis patients, suggesting that addressing constipation through dietary changes might help mitigate para-cresol accumulation [].

Q4: What is the role of gut microbiota in para-cresol production?

A4: para-cresol is primarily produced in the gut through microbial fermentation of tyrosine, an amino acid obtained from dietary protein [, , ]. The composition of gut microbiota plays a crucial role in para-cresol production, with certain bacterial species, like some Clostridia, being more efficient producers [, ].

Q5: Are there any potential links between para-cresol and neurodevelopmental disorders?

A5: Emerging research suggests a potential connection between para-cresol and neurodevelopmental disorders. Studies have shown that exposure to diethylhexyl phthalate, an environmental chemical implicated in neurodevelopmental issues, can alter gut microbiota composition and increase para-cresol production in mice []. This altered microbiota composition and elevated para-cresol may contribute to the development of these disorders. Further research is needed to establish a definitive causal link.

Q6: What is the molecular formula and weight of para-cresol?

A6: The molecular formula of para-cresol is C7H8O, and its molecular weight is 108.14 g/mol.

Q7: How can para-cresol be characterized using spectroscopic techniques?

A7: para-cresol can be identified and quantified using techniques like gas chromatography-mass spectrometry (GC-MS) [, ]. Raman spectroscopy is also a valuable tool, particularly for distinguishing para-cresol from its isomer meta-cresol []. Specific Raman peaks, such as the one at 841 cm-1, can be used for both qualitative and quantitative analysis of para-cresol in mixtures.

Q8: What are the common industrial applications of para-cresol?

A8: para-cresol is a versatile compound used in various industrial applications. It serves as a building block for synthesizing antioxidants used in rubber production []. Additionally, it acts as a precursor for producing para-hydroxybenzoic acid, a key component in various products, including preservatives and pharmaceuticals [].

Q9: Can para-cresol be used as a catalyst or reagent in chemical reactions?

A9: para-cresol can act as a reactant in various chemical reactions. For example, it undergoes alkylation reactions, such as tert-butylation, in the presence of catalysts like zeolites or aluminum chloride [, , ]. These reactions yield products with applications in different fields, including antioxidants and pharmaceuticals.

Q10: How does the structure of para-cresol influence its reactivity?

A10: The presence of both a hydroxyl group and a methyl group on the aromatic ring influences para-cresol’s reactivity. The hydroxyl group imparts acidic properties and allows for reactions like esterification. The position of the methyl group, para to the hydroxyl group, influences the reactivity and selectivity of reactions like electrophilic aromatic substitution [, ].

Q11: What are the environmental concerns associated with para-cresol?

A11: para-cresol is considered a potential environmental contaminant, particularly in areas with industrial discharge or agricultural runoff [, , ]. Its presence in environmental matrices, such as soil and water, can negatively impact ecosystems and potentially affect human health through the food chain.

Q12: How is para-cresol degraded in the environment?

A12: para-cresol can be degraded through various processes in the environment, including biodegradation by microorganisms and photocatalytic degradation using catalysts like titanium dioxide (TiO2) [, ]. Understanding these degradation pathways is crucial for developing effective strategies for para-cresol removal and remediation in contaminated environments.

Q13: Are there sustainable practices for managing para-cresol in industrial settings?

A13: Implementing sustainable practices is crucial for minimizing the environmental impact of para-cresol. These practices include optimizing industrial processes to reduce para-cresol discharge, treating wastewater effectively to remove para-cresol, and exploring alternative compounds with lower environmental impact [, ].

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